(S)-3-Amino-1-methylpiperidin-2-one hydrochloride
Overview
Description
“(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” is a hydrochloride salt of an amino acid derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” were not found, a general approach to synthesizing similar compounds often involves reactions of amines with carbonyl compounds .Chemical Reactions Analysis
The chemical reactions involving “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on the specific conditions and reactants present. As a hydrochloride salt, it would likely participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on its specific molecular structure. Hydrochlorides generally have good water solubility .Scientific Research Applications
Chemical Processes and Synthesis
- (S)-3-Amino-1-methylpiperidin-2-one hydrochloride plays a role in various chemical synthesis processes. For example, it is involved in the hydrodenitrogenation of 2-methylpyridine and its intermediate products, like 2-methylpiperidine and 1-aminohexane, a process important in the chemical industry (Egorova, Zhao, Kukula, & Prins, 2002).
Analytical Chemistry
- In analytical chemistry, it is utilized in methods like liquid chromatography-tandem mass spectrometric (LC-MS/MS) for the quantitative determination of compounds in plasma, supporting pre-clinical studies (Yang, Wu, Clement, & Rudewicz, 2004).
Molecular Structure and Crystallography
- The compound is also significant in the study of molecular structures and crystallography. For instance, research has been done on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride to understand their molecular and crystal structures (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
Pharmaceutical Research and Development
- In pharmaceutical research, derivatives of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride are investigated for various medicinal applications. For example, derivatives like 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine-hydrochloride have been studied for their antitussive properties (Duhault, Tisserand, & Régnier, 1976).
Biocatalysis
- Biocatalysis research also involves this compound. The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a process important in drug research, is related to compounds like (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (Li, Wang, Huang, Zou, & Zheng, 2013).
Organic Chemistry and Medicinal Chemistry
- In organic and medicinal chemistry, the compound finds use in the synthesis of novel derivatives with potential biological applications. For instance, the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights its role in creating compounds with antioxidant and antimicrobial potential (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-1-methylpiperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWUTGRVZJMSM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737237 | |
Record name | (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-1-methylpiperidin-2-one hydrochloride | |
CAS RN |
956109-56-1 | |
Record name | (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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